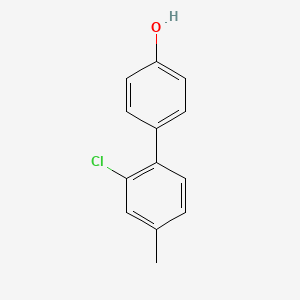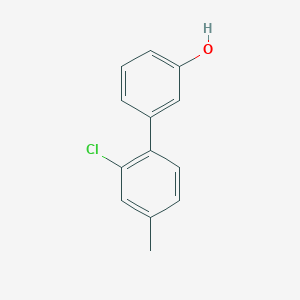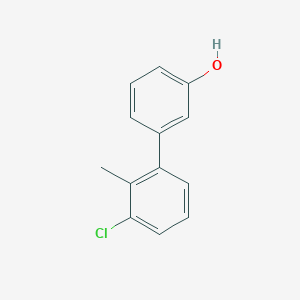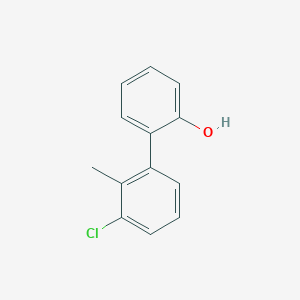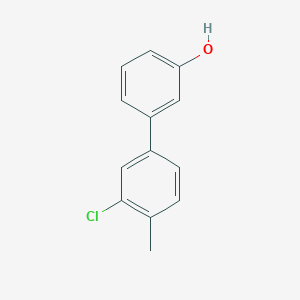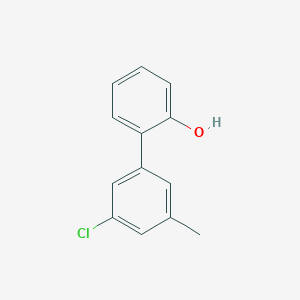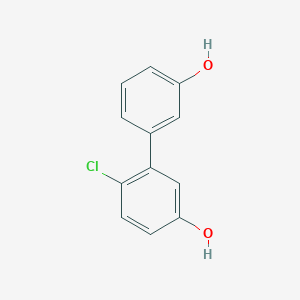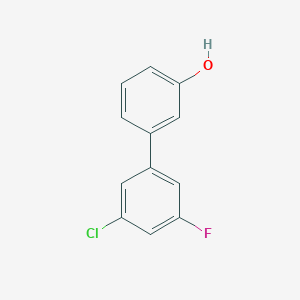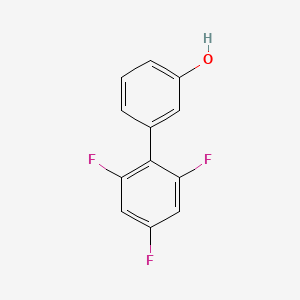
2-(3-Chloro-5-fluorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-5-fluorophenyl)phenol, 95% (2-CFP) is an aromatic compound with a wide range of applications in the chemical, pharmaceutical, and agricultural industries. It is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. 2-CFP is also used as an antioxidant, a corrosion inhibitor, and a surfactant. 2-CFP is a white crystalline solid with a melting point of 64-66°C and a density of 1.3 g/cm3.
Mecanismo De Acción
2-(3-Chloro-5-fluorophenyl)phenol, 95% has been shown to act as an antioxidant by scavenging reactive oxygen species (ROS). ROS are highly reactive molecules that are produced as a by-product of cellular metabolism and can cause damage to cellular structures. 2-(3-Chloro-5-fluorophenyl)phenol, 95% has been shown to react with ROS and neutralize them, thus preventing damage to the cell.
Biochemical and Physiological Effects
2-(3-Chloro-5-fluorophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. Additionally, 2-(3-Chloro-5-fluorophenyl)phenol, 95% has been shown to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes, which are molecules involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Chloro-5-fluorophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. Additionally, 2-(3-Chloro-5-fluorophenyl)phenol, 95% is soluble in a variety of solvents, making it easy to use in laboratory experiments. However, 2-(3-Chloro-5-fluorophenyl)phenol, 95% has some limitations. It is toxic in high concentrations, and it is flammable and can react with other compounds.
Direcciones Futuras
The potential applications of 2-(3-Chloro-5-fluorophenyl)phenol, 95% are still being explored. Possible future directions include the development of new pharmaceuticals, pesticides, and dyes based on 2-(3-Chloro-5-fluorophenyl)phenol, 95%; the use of 2-(3-Chloro-5-fluorophenyl)phenol, 95% as a corrosion inhibitor in the production of stainless steel; the use of 2-(3-Chloro-5-fluorophenyl)phenol, 95% as an antioxidant in the production of polymers; and the use of 2-(3-Chloro-5-fluorophenyl)phenol, 95% as a surfactant in the production of emulsions. Additionally, further research is needed to explore the potential biochemical and physiological effects of 2-(3-Chloro-5-fluorophenyl)phenol, 95%.
Métodos De Síntesis
2-(3-Chloro-5-fluorophenyl)phenol, 95% is synthesized by the reaction of 3-chloro-5-fluorophenol and sodium hydroxide in aqueous solution. The reaction is carried out at room temperature and is complete in approximately 1 hour. The reaction is catalyzed by the presence of sodium hydroxide, which acts as a base to deprotonate the phenolic group of the 3-chloro-5-fluorophenol. The resulting product is a white crystalline solid with a melting point of 64-66°C and a density of 1.3 g/cm3.
Aplicaciones Científicas De Investigación
2-(3-Chloro-5-fluorophenyl)phenol, 95% has been studied extensively for its potential use in a variety of applications. It has been used as a corrosion inhibitor in the production of stainless steel and as an antioxidant in the production of polymers. Additionally, 2-(3-Chloro-5-fluorophenyl)phenol, 95% has been used as a surfactant in the production of emulsions and as an intermediate in the synthesis of pharmaceuticals, pesticides, and dyes.
Propiedades
IUPAC Name |
2-(3-chloro-5-fluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTLRWWVNALZHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683524 |
Source


|
| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261910-39-7 |
Source


|
| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

